molecular formula C6H7NO2 B6615378 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one CAS No. 17281-11-7

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B6615378
CAS No.: 17281-11-7
M. Wt: 125.13 g/mol
InChI Key: YLTSZVGLRSUAHM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound with the molecular formula C6H7NO2 It is a member of the oxazolone family, characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxylic acid, followed by cyclization to form the oxazolone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-one
  • (3-cyclopropyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride

Uniqueness

3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one is unique due to its specific ring structure and the presence of the cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSZVGLRSUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyclopropyl-3-oxopropionate (4.8 g, 34 mmol) in methanol (80 mL) is mixed with hydroxylamine hydrochloride (2.6 g, 38 mmol) and triethylamine (5.3 mL, 38 mmol), and the mixture is heated under reflux for 2 h. The solvent is distilled out in vacuo. The residue is taken up in EtOAc and filtered through silica gel.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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